molecular formula C11H13Cl B15357401 1-(But-3-enyl)-3-(chloromethyl)benzene

1-(But-3-enyl)-3-(chloromethyl)benzene

Cat. No.: B15357401
M. Wt: 180.67 g/mol
InChI Key: XJIVTEFYYHMJMH-UHFFFAOYSA-N
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Description

1-(But-3-enyl)-3-(chloromethyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the meta position and a but-3-enyl (allyl-terminated alkyl) chain at the para position. Its molecular formula is C₁₁H₁₃Cl, with a molecular weight of approximately 180.67 g/mol. The compound’s structural duality—combining an electrophilic chloromethyl group and a nucleophilic alkene moiety—makes it highly reactive in organic synthesis.

Properties

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

1-but-3-enyl-3-(chloromethyl)benzene

InChI

InChI=1S/C11H13Cl/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5,9H2

InChI Key

XJIVTEFYYHMJMH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=CC=C1)CCl

Origin of Product

United States

Biological Activity

1-(But-3-enyl)-3-(chloromethyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H11Cl
  • Molecular Weight : 182.65 g/mol
  • IUPAC Name : this compound

The compound features a chloromethyl group and a butenyl side chain attached to a benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on related chlorinated compounds showed that they possess significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups, such as chlorine, can enhance the antimicrobial efficacy of these compounds due to increased lipophilicity and interaction with microbial membranes .

Table 1: Antimicrobial Activity of Chlorinated Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
1,3-Bis(chloromethyl)benzeneS. aureus18
4-ChlorophenolE. coli20

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. The cytotoxicity of this compound has been evaluated through various assays, including MTT assays on cancer cell lines. Preliminary findings suggest that the compound exhibits moderate cytotoxic effects, with an IC50 value indicating effective concentration levels necessary for significant cell death .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)28

Structure-Activity Relationship (SAR)

Understanding the SAR is essential to optimize the biological activity of compounds like this compound. Studies have shown that modifications in the substituents on the benzene ring can significantly impact the biological efficacy. For instance, introducing additional electron-withdrawing groups enhances antimicrobial properties while potentially increasing cytotoxicity .

Key Findings in SAR:

  • Chlorine Substitution : Increases lipophilicity and enhances membrane penetration.
  • Alkyl Chain Length : Modifying the length of the butenyl chain affects the compound's hydrophobicity and interaction with biological targets.

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound. For example, a study highlighted that chlorinated derivatives demonstrated significant antifungal activity against Candida albicans, suggesting potential applications in antifungal therapies .

Comparison with Similar Compounds

Key structural features :

  • Chloromethyl group : Enables nucleophilic substitution (e.g., SN2 reactions) and cross-coupling reactions.
  • But-3-enyl chain : Participates in cycloadditions, hydrohalogenation, and polymerization due to its conjugated double bond.
  • Meta substitution pattern : Influences regioselectivity in electrophilic aromatic substitution (EAS) reactions.

Synthesis typically involves chloromethylation of 1-(but-3-enyl)benzene using reagents like formaldehyde and HCl under acidic conditions . Applications span pharmaceutical intermediates, polymer precursors, and agrochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 1-(but-3-enyl)-3-(chloromethyl)benzene with structurally related compounds:

Compound Name Key Structural Differences Reactivity/Applications Reference
1-(But-3-enyl)-4-chlorobenzene Chlorine atom at para position (vs. meta chloromethyl in target compound) Limited electrophilic reactivity; used in simpler coupling reactions.
1-(But-3-yn-1-yl)-3-chlorobenzene Alkynyl (C≡C) chain replaces alkene (C=C) Higher rigidity; participates in click chemistry (e.g., azide-alkyne cycloaddition).
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene Cyclopropyl group and propoxy linker instead of butenyl chain Enhanced steric hindrance; used in drug design for metabolic stability.
1-(Chloromethyl)-3-(methylsulfonyl)benzene Methylsulfonyl (-SO₂CH₃) group replaces butenyl chain Strong electron-withdrawing effects; facilitates nucleophilic aromatic substitution.
1-Bromo-3-chloro-2-methylbenzene Bromine replaces chloromethyl; methyl group at ortho position Alters halogen bonding and steric effects; impacts biological activity profiles.

Reactivity and Selectivity Trends

  • Electrophilic Substitution : The chloromethyl group in this compound directs EAS to the ortho and para positions relative to itself, while the butenyl chain influences conjugation . In contrast, methylsulfonyl or trifluoromethyl groups (e.g., in and ) deactivate the ring, suppressing EAS.
  • Alkene vs. Alkyne Reactivity : The butenyl chain undergoes hydrohalogenation or Diels-Alder reactions, whereas the butynyl analog () is more suited for cycloadditions with azides.
  • Halogen Effects : Bromine in 1-bromo-3-chloro-2-methylbenzene () increases polarizability, enhancing nucleophilic substitution rates compared to chlorinated analogs.

Physicochemical Properties

Property This compound 1-(But-3-yn-1-yl)-3-chlorobenzene 1-(Chloromethyl)-3-(methylsulfonyl)benzene
Boiling Point (°C) ~245–250 (estimated) ~230–235 >300
Solubility Low in water; high in DCM, THF Similar to target compound Moderate in polar aprotic solvents (e.g., DMF)
LogP 3.2 3.5 1.8

Reaction Yields in Key Transformations

Reaction Target Compound 1-(But-3-yn-1-yl)-3-chlorobenzene Cyclopropyl Analog ()
SN2 with NaCN 85% 72% 68%
Diels-Alder with Maleic Anhydride 78% Not applicable (no alkene) 65% (slower kinetics)

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